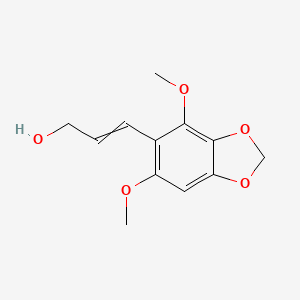![molecular formula C18H13Cl2N5 B14216751 N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine CAS No. 570387-68-7](/img/structure/B14216751.png)
N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with two 3-chlorophenyl groups attached to the nitrogen atoms at positions 4 and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloroaniline with a suitable pyrimidine derivative under cyclization conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K~2~CO~3~) and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).
Reduction: Reduction can be achieved using agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Halogen substitution reactions can occur with reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid (CH~3~COOH) or KMnO4 in water.
Reduction: NaBH4 in methanol (CH~3~OH) or LiAlH4 in ether.
Substitution: NaI in acetone at reflux temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in tumor growth.
Mécanisme D'action
The mechanism of action of N4,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to apoptosis (programmed cell death) in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also act as kinase inhibitors and have similar structural features.
Pyrimido[4,5-d]pyrimidine derivatives: Known for their biological activities, including anticancer properties.
Triazolo[1,5-c]pyrimidine derivatives: Another class of kinase inhibitors with comparable mechanisms of action
Uniqueness
N~4~,N~5~-Bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine is unique due to its specific substitution pattern and the presence of 3-chlorophenyl groups, which may confer distinct biological activities and selectivity profiles compared to other similar compounds .
Propriétés
Numéro CAS |
570387-68-7 |
|---|---|
Formule moléculaire |
C18H13Cl2N5 |
Poids moléculaire |
370.2 g/mol |
Nom IUPAC |
4-N,5-N-bis(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-4,5-diamine |
InChI |
InChI=1S/C18H13Cl2N5/c19-11-3-1-5-13(7-11)24-15-9-21-17-16(15)18(23-10-22-17)25-14-6-2-4-12(20)8-14/h1-10,24H,(H2,21,22,23,25) |
Clé InChI |
NSUDKGLZNHGJTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC2=CNC3=C2C(=NC=N3)NC4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


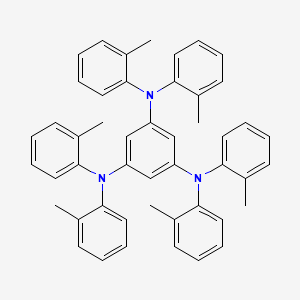
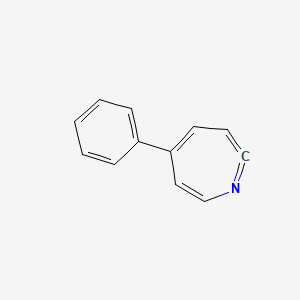

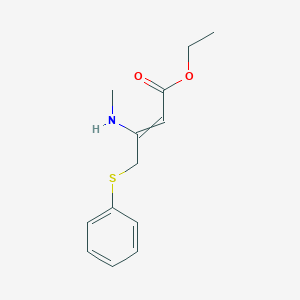
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane](/img/structure/B14216689.png)
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-dithiol](/img/structure/B14216690.png)
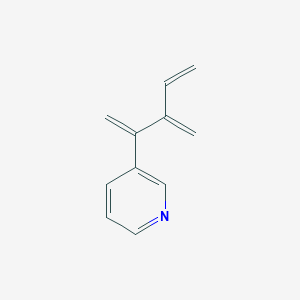
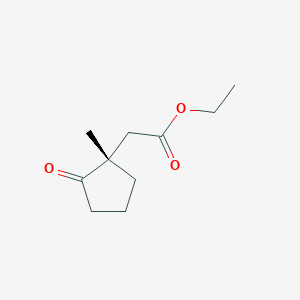
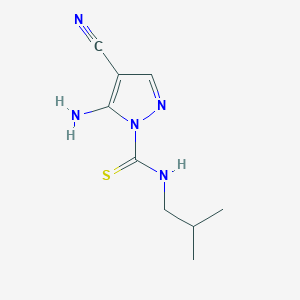
amino}phenol](/img/structure/B14216717.png)
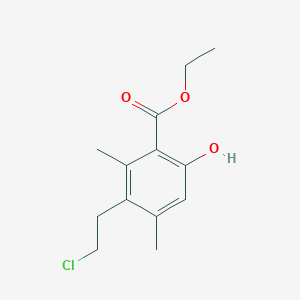
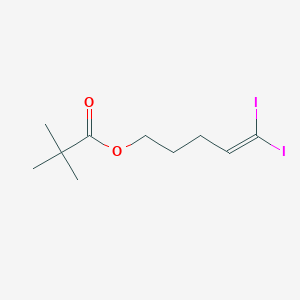
![2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one](/img/structure/B14216724.png)
